

# Application Note: Synthesis of Fluoxetine via 3-(Dimethylamino)-1-phenylpropan-1-ol

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Compound of Interest		
Compound Name:	3-(Dimethylamino)-1-	
	phenylpropan-1-ol	
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#### Introduction

Fluoxetine, marketed under the brand name Prozac, is a widely recognized antidepressant classified as a selective serotonin reuptake inhibitor (SSRI). Its synthesis has been a subject of extensive research, leading to various synthetic routes. This document outlines a detailed protocol for the synthesis of fluoxetine commencing from **3-(Dimethylamino)-1-phenylpropan-1-ol**. This pathway involves the formation of an N,N-dimethyl intermediate, followed by a demethylation step to yield the final active pharmaceutical ingredient. An alternative, more direct route involves the conversion of **3-(Dimethylamino)-1-phenylpropan-1-ol** to N-methyl-3-hydroxy-3-phenylpropylamine, which is then etherified to produce fluoxetine.[1]

## Overall Synthetic Strategy

The synthesis of fluoxetine from **3-(Dimethylamino)-1-phenylpropan-1-ol** can be approached via two primary pathways:

- Pathway A: N-Demethylation Route. This involves the initial formation of (±)-N,N-dimethyl-3phenyl-3-(4-trifluoromethylphenoxy)propanamine (N-methyl Prozac or NMP), followed by demethylation to yield fluoxetine.[2]
- Pathway B: Carbamate Intermediate Route. This pathway involves the reaction of 3-(Dimethylamino)-1-phenylpropan-1-ol with a haloformate to form a carbamate



intermediate. Subsequent hydrolysis yields N-methyl-3-hydroxy-3-phenylpropylamine, which is then converted to fluoxetine.[1]

This document will focus on a detailed protocol derived from established laboratory procedures for the synthesis of the key intermediate, N-methyl Prozac (NMP), from **3-(Dimethylamino)-1-phenylpropan-1-ol** and its subsequent conceptual conversion to fluoxetine.

# **Experimental Protocols**

# Protocol 1: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) from 3-(Dimethylamino)-1-phenylpropan-1-ol

This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories and is suitable for research purposes.[3]

#### Materials:

- (±)-3-(Dimethylamino)-1-phenylpropanol
- 4-Chlorobenzotrifluoride
- Dimethylacetamide (DMA)
- 1.0 M Potassium tert-butoxide in tert-butyl alcohol
- · Diethyl ether
- Oxalic acid
- Ethanol

#### Equipment:

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar



- Simple distillation apparatus
- Heating mantle
- Büchner funnel and filter paper

#### Procedure:

- To a 100 mL round-bottom flask containing (±)-3-(Dimethylamino)-1-phenylpropanol and a magnetic stir bar, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.[2]
- With continuous stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol to the mixture.[2]
- Set up a simple distillation apparatus and slowly distill the mixture with stirring over a period of 15-20 minutes, until the temperature of the refluxing solvent mixture reaches 150 °C.[2]
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
- Shake the funnel, allowing the layers to separate. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
- Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NMP as an oil.

#### Isolation of NMP as the Oxalate Salt:

- Dissolve the crude NMP oil in 50 mL of diethyl ether.
- In a separate beaker, dissolve a stoichiometric equivalent of oxalic acid in a minimal amount
  of hot ethanol and then cool to room temperature.
- Slowly add the ethanolic oxalic acid solution to the ethereal solution of NMP with stirring.



- A precipitate of NMP oxalate will form. The formation of a well-filtering solid is favored by adding the ether solution to the acid solution.
- Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and air dry.

# Conceptual Step: Demethylation of NMP to Fluoxetine

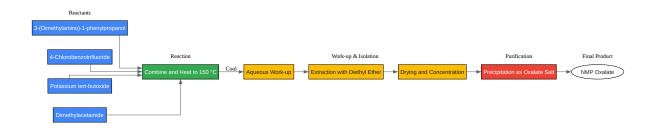
The conversion of NMP to fluoxetine involves the removal of one methyl group from the tertiary amine. While several methods exist for N-demethylation, a common laboratory and industrial method involves the use of ethyl chloroformate in a von Braun reaction, followed by hydrolysis. [2]

**Data Presentation** 

Step	Product	Starting Material	Yield	Reference
1	(±)-N,N-dimethyl- 3-phenyl-3-(4- trifluoromethylph enoxy)propanami ne oxalate	(±)-3- (Dimethylamino)- 1-phenylpropanol	~64%	[2]
2	Fluoxetine Hydrochloride	N-methyl-3- hydroxy-3- phenylpropylami ne	86%	[4]

# Mandatory Visualizations Experimental Workflow for NMP Synthesis



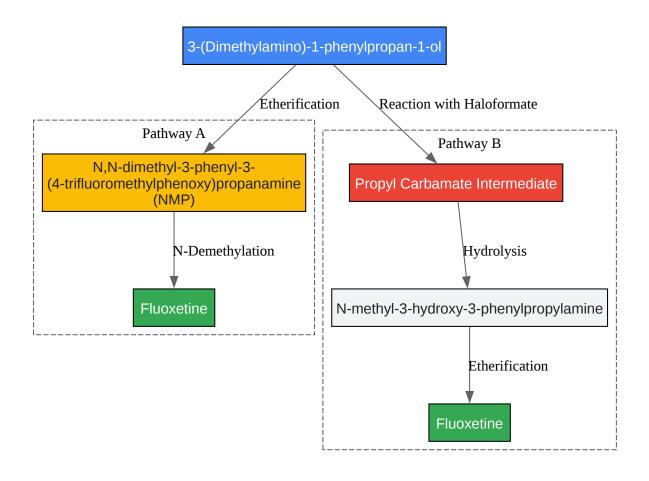


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Caption: Workflow for the synthesis of NMP Oxalate.

# **Logical Relationship of Intermediates to Fluoxetine**





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Caption: Synthetic pathways from the starting material.

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# References







- 1. EP0529842A2 Production of fluoxetine and new intermediates Google Patents [patents.google.com]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5225585A Production of fluoxetine and new intermediates Google Patents [patents.google.com]
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